ZK-90055 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

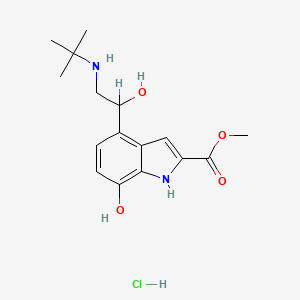

methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVWFZUVKYWJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004923 | |

| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84638-81-3 | |

| Record name | 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of β2-Adrenergic Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β2-adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These drugs target the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of these receptors initiates a signaling cascade that leads to bronchodilation, providing relief from airway obstruction.

This technical guide provides an in-depth exploration of the mechanism of action of β2-AR agonists. While specific, in-depth preclinical and clinical data for every compound in this class are not always publicly available, particularly for discontinued drug candidates, the fundamental pharmacology and experimental evaluation remain consistent. This guide will use the example of ZK-90055 hydrochloride, a discontinued β2-AR agonist, to frame the discussion. ZK-90055 was developed as a "soft drug," designed for local administration (inhalation) with rapid systemic inactivation to minimize adverse effects. Although its development was halted before clinical trials, its conceptual design highlights a key strategy in modern drug development.

This document will detail the molecular interactions, signaling pathways, and the standard experimental protocols used to characterize the activity of β2-AR agonists, supported by representative data from established compounds in this class.

Core Mechanism of Action: From Receptor Binding to Cellular Response

The therapeutic effect of β2-AR agonists is initiated by their binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Signaling Pathway Diagram

ZK-90055 Hydrochloride: A Technical Whitepaper on a β2 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3] This compound was designed as a "soft drug," intended for local administration via inhalation.[1] The rationale behind this design is to achieve a long duration of action at the target site with minimal systemic side effects, as the compound is engineered to be rapidly inactivated upon entering systemic circulation.[1] Development of this compound was discontinued before the commencement of clinical trials.[1] This document provides a comprehensive technical overview of the pharmacological profile of a typical β2 adrenergic receptor agonist, using this compound as a reference point. Due to the limited publicly available data for ZK-90055, this guide presents representative experimental protocols and data based on standard methodologies for evaluating β2 adrenergic receptor agonists.

Introduction

The β2 adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, uterus, and vasculature. Agonism of the β2-AR leads to smooth muscle relaxation, resulting in bronchodilation, making it a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

This compound was developed as a potential inhaled therapeutic for these conditions.[4] Its "soft drug" characteristic, featuring a hydrolyzable ester bond on the indole ring system, was a key design feature aimed at improving its safety profile by limiting systemic exposure.[1]

Quantitative Data

Table 1: Representative Binding Affinity Data for a β2 Adrenergic Receptor Agonist

| Receptor Subtype | Radioligand | Ki (nM) |

| β1 Adrenergic | [3H]-CGP 12177 | >1000 |

| β2 Adrenergic | [3H]-ICI 118,551 | <10 |

| β3 Adrenergic | [125I]-Cyanopindolol | >1000 |

Table 2: Representative Functional Activity Data for a β2 Adrenergic Receptor Agonist

| Assay | Cell Line | EC50 (nM) |

| cAMP Accumulation | CHO-K1 expressing human β2-AR | <20 |

| Tracheal Relaxation | Guinea Pig Trachea | <50 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a β2 adrenergic receptor agonist.

Radioligand Binding Assay (for determination of Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the β2 adrenergic receptor.

Materials:

-

Membranes: Cell membranes prepared from a cell line overexpressing the human β2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A selective β2 adrenergic receptor antagonist, such as [3H]-ICI 118,551.

-

Non-specific binding control: A high concentration of a non-radiolabeled β2 adrenergic receptor antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Filtration apparatus: 96-well cell harvester and glass fiber filter mats.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determination of EC50)

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β2 adrenergic receptor activation.

Materials:

-

Cells: A cell line stably expressing the human β2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: this compound, serially diluted.

-

Positive Control: A known β2 adrenergic receptor agonist (e.g., isoproterenol).

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

-

Compound Addition: Remove the culture medium and add the assay medium containing the serially diluted test compound or positive control.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression.

Mandatory Visualizations

Signaling Pathway

Caption: β2 adrenergic receptor signaling pathway.

Experimental Workflows

Caption: Radioligand binding assay workflow.

Caption: cAMP functional assay workflow.

Conclusion

This compound represents an interesting approach in the design of inhaled β2 adrenergic receptor agonists, with its "soft drug" properties aiming to enhance therapeutic index. While the cessation of its development program limits the availability of specific data, the principles of its design and the methods for its characterization are central to the field of respiratory drug discovery. The protocols and representative data presented in this guide provide a framework for the evaluation of similar compounds and highlight the key parameters necessary for defining the pharmacological profile of a β2 adrenergic receptor agonist. Further research into locally-acting, systemically-cleared compounds may yet yield significant advances in the treatment of obstructive airway diseases.

References

The Elusive History of ZK-90055 Hydrochloride: An Undeveloped β2-Adrenergic Agonist

Berlin, Germany - In the landscape of pharmaceutical research, for every compound that reaches the pharmacy shelves, countless others are relegated to the archives of drug development. ZK-90055 hydrochloride is one such molecule, a β2-adrenergic receptor agonist whose journey from synthesis to potential therapeutic application was halted before it could be tested in humans. Despite its obscurity, an examination of the available information provides a glimpse into the drug design strategies of its time.

This compound, chemically known as ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate hydrochloride, was a product of the research pipeline of Schering AG, a German pharmaceutical company known for its "ZK" nomenclature for new compounds. The primary therapeutic target for ZK-90055 was the β2-adrenergic receptor, a key player in the relaxation of bronchial smooth muscle. Agonists of this receptor are a cornerstone in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

A notable aspect of ZK-90055's design was its conceptualization as a "soft drug." This pharmaceutical design strategy aims to create a therapeutic agent that is active at its target site—in this case, the lungs, following inhalation—but is rapidly metabolized to an inactive form upon entering the systemic circulation. This approach is intended to minimize or eliminate systemic side effects. The presence of a hydrolyzable ester group in the structure of ZK-90055 is consistent with this design philosophy, as esters are often susceptible to rapid enzymatic cleavage in the bloodstream.

Despite the rationale behind its design, the development of ZK-90055 was terminated prior to the initiation of clinical trials. The specific reasons for this decision have not been detailed in publicly available scientific literature or patents. As a consequence of its early-stage discontinuation, there is a significant lack of in-depth technical data, including detailed experimental protocols for its synthesis and pharmacological characterization, as well as quantitative data on its binding affinity, potency, and pharmacokinetic profile.

The β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic receptor agonist, ZK-90055 would have initiated a well-understood signaling cascade upon binding to its receptor on airway smooth muscle cells. This pathway is crucial for achieving bronchodilation.

Due to the absence of specific published research on ZK-90055, a detailed experimental workflow for its characterization cannot be constructed. However, a general workflow for evaluating a novel β2-adrenergic agonist would typically involve a series of in vitro and in vivo studies.

Chemical structure and properties of ZK-90055 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a selective β2-adrenergic receptor agonist that was under investigation as a potential treatment for asthma.[1][2] Developed with a "soft drug" design philosophy, it features a hydrolysable ester group within its indole structure, intended to allow for localized action in the lungs with rapid systemic inactivation, thereby minimizing side effects.[1] Although its clinical development was discontinued before reaching trials, the pharmacological profile of ZK-90055 remains of interest to researchers in the field of adrenergic receptor pharmacology and drug design. This document provides a comprehensive overview of the chemical structure and known properties of this compound, alongside illustrative experimental protocols and data relevant to its characterization.

Chemical Structure and Physicochemical Properties

ZK-90055 is an indole derivative. The hydrochloride salt form enhances its solubility and stability for formulation purposes.

Chemical Name: Methyl 1-(tert-butylamino)-2-hydroxypropyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride

Molecular Formula: C₁₆H₂₃ClN₂O₄[3]

Molecular Weight: 342.82 g/mol [4]

CAS Number: 84638-81-3[3]

Chemical Structure:

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃ClN₂O₄ | [3] |

| Molecular Weight | 342.82 g/mol | [4] |

| CAS Number | 84638-81-3 | [3] |

| Appearance | Solid powder | [5] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Mechanism of Action and Pharmacological Profile

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor is a cornerstone of bronchodilator therapy in asthma.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like ZK-90055 initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the airways.[7][8][9]

"Soft Drug" Concept

ZK-90055 was designed as a "soft drug," a pharmacologically active compound that undergoes predictable and controlled metabolism to inactive and non-toxic metabolites after exerting its therapeutic effect at the target site.[1] In the case of ZK-90055, the indole ester linkage is susceptible to hydrolysis by esterases, which are abundant in the systemic circulation. This design aims to confine the drug's activity to the lungs following inhalation, with any absorbed drug being rapidly inactivated, thus reducing the potential for systemic side effects such as tremors and cardiovascular effects commonly associated with β2-agonists.

Quantitative Pharmacological Data

| Parameter | Illustrative Value | Description |

| Binding Affinity (Ki) | ||

| vs. β2-Adrenergic Receptor | 1 - 10 nM | Concentration of ZK-90055 required to occupy 50% of the β2-adrenergic receptors in a radioligand binding assay. A lower Ki indicates higher binding affinity. |

| vs. β1-Adrenergic Receptor | > 1000 nM | A significantly higher Ki for the β1 receptor would indicate high selectivity for the β2 subtype, which is desirable to minimize cardiac side effects. |

| Functional Potency (EC50) | ||

| cAMP Accumulation | 5 - 50 nM | Concentration of ZK-90055 that produces 50% of the maximal functional response (e.g., cAMP production) in a cell-based assay. A lower EC50 indicates higher potency. |

Experimental Protocols

The characterization of a β2-adrenergic agonist like this compound would involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed, representative protocols for these key experiments.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay measures the ability of ZK-90055 to displace a known radiolabeled ligand from the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

-

Non-specific binding control: Propranolol (a non-selective β-antagonist).

-

Test compound: this compound, serially diluted.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates with glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the β2-receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein per well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Controls:

-

Total Binding: Membranes and radioligand only.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of ZK-90055.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ZK-90055 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This functional assay measures the ability of ZK-90055 to stimulate the production of the second messenger cAMP.[7][8][9]

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

A whole-cell system, typically a cell line (e.g., HEK293) stably expressing the human β2-adrenergic receptor.

-

Test compound: this compound, serially diluted.

-

Positive control: Isoproterenol (a non-selective β-agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Methodology:

-

Cell Culture: Plate the cells in 96- or 384-well plates and grow to a suitable confluency.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer (e.g., HBSS) for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of this compound or isoproterenol to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the cell lysis buffer provided with the cAMP detection kit.

-

cAMP Quantification: Follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well lysate.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the measured cAMP concentration against the log concentration of ZK-90055.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ZK-90055 that elicits 50% of the maximal response) and the Emax (the maximum effect).

-

Conclusion

This compound represents an interesting case study in rational drug design, specifically the application of the "soft drug" concept to β2-adrenergic agonists for the treatment of asthma. While its development was halted, its chemical structure and pharmacological basis remain relevant for medicinal chemists and pharmacologists. The lack of publicly available, detailed quantitative data necessitates the use of standardized, illustrative protocols for its characterization, as outlined in this document. These methodologies provide a robust framework for the evaluation of this and similar compounds, contributing to the broader understanding of adrenergic receptor pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. molnova.com [molnova.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ZK-90055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

ZK-90055 Hydrochloride: A Technical Whitepaper on an Indole-Based β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a notable indole derivative synthesized as a selective β2-adrenergic receptor agonist. Developed with the "soft drug" concept in mind, it was designed for localized therapeutic action with rapid systemic inactivation to minimize side effects, targeting respiratory conditions such as asthma. Despite its promising pharmacological profile, the clinical development of this compound was discontinued before reaching clinical trials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action through the β2-adrenergic signaling pathway, and detailed experimental protocols relevant to its characterization. Due to the cessation of its development, publicly available quantitative data on its binding affinity and functional potency are limited.

Chemical and Physical Properties

This compound is classified as an indole derivative. The key chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₂₃ClN₂O₄ |

| Molecular Weight | 342.82 g/mol |

| CAS Number | 84638-81-3 |

| Structure | Indole derivative |

Mechanism of Action: β2-Adrenergic Receptor Signaling

As a β2-adrenergic receptor agonist, this compound exerts its effects by binding to and activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This activation initiates a downstream signaling cascade, with the canonical pathway involving the stimulatory G protein (Gs).

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, which is the desired therapeutic effect in conditions like asthma.

It is also recognized that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can lead to the activation of alternative signaling pathways, including the MAPK/ERK pathway.

Pharmacological Data

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| This compound | Data not available | Data not available |

| Salbutamol | ~250 | ~100 |

| Formoterol | ~5 | ~0.5 |

| Isoprenaline (Isoproterenol) | ~30 | ~5 |

Note: The values for Salbutamol, Formoterol, and Isoprenaline are approximate and can vary depending on the specific assay conditions and cell types used.

Proposed Synthesis of this compound

While the specific synthesis protocol for this compound is not detailed in readily accessible literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar indole-2-carboxylic acid derivatives. A potential workflow would likely involve the construction of the 7-hydroxyindole-2-carboxylate core, followed by the introduction of the side chain.

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of a β2-adrenergic receptor agonist like this compound.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]CGP-12177, a β-adrenergic antagonist).

-

Add increasing concentrations of the test compound (this compound) or a known competitor (for positive control).

-

For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production, thereby determining its functional potency (EC50).

In-Vitro Characterization of ZK-90055 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is identified as a selective β2 adrenergic receptor agonist. This document provides a comprehensive technical overview of the essential in-vitro assays required to characterize the pharmacological profile of this compound. The following sections detail the methodologies for determining its binding affinity and functional potency at the β2 adrenergic receptor, thereby providing a framework for its preclinical evaluation. While specific experimental data for this compound is not publicly available due to its discontinued development, this guide presents standardized protocols and representative data formats crucial for the assessment of any compound targeting the β2 adrenergic receptor.

Core Concepts: β2 Adrenergic Receptor Signaling

The β2 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses.

Quantitative Data Summary

The following tables represent typical data formats for summarizing the in-vitro pharmacological profile of a β2 adrenergic receptor agonist like this compound.

Table 1: Radioligand Binding Affinity of this compound

| Target | Radioligand | ZK-90055 Ki (nM) |

| β2 Adrenergic Receptor | [³H]-CGP 12177 | Hypothetical Value |

| β1 Adrenergic Receptor | [³H]-CGP 12177 | Hypothetical Value |

| α1 Adrenergic Receptor | [³H]-Prazosin | Hypothetical Value |

| α2 Adrenergic Receptor | [³H]-Rauwolscine | Hypothetical Value |

Table 2: Functional Potency of this compound

| Assay Type | Cell Line | Parameter | ZK-90055 EC50 (nM) | ZK-90055 Emax (%) |

| cAMP Accumulation | HEK293 (expressing human β2AR) | cAMP Production | Hypothetical Value | Hypothetical Value |

| Reporter Gene Assay | CHO-K1 (expressing human β2AR) | Luciferase Activity | Hypothetical Value | Hypothetical Value |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the β2 adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human β2 adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).

-

Increasing concentrations of this compound or a reference compound.

-

For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the functional potency of this compound by quantifying its ability to stimulate cAMP production in whole cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing the human β2 adrenergic receptor.

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells for a short period (e.g., 15 minutes) at 37°C.

-

Add varying concentrations of this compound or a reference agonist (e.g., isoproterenol) to the wells.

-

Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response observed).

-

Conclusion

The in-vitro characterization of this compound, or any novel β2 adrenergic receptor agonist, is a critical step in the drug discovery process. The methodologies outlined in this guide for determining binding affinity and functional potency provide a robust framework for assessing the compound's pharmacological profile. While specific data for this compound is limited, the presented protocols and data visualization formats serve as a standard for the evaluation of such compounds, enabling informed decisions in drug development programs.

Pharmacological Profile of ZK-90055 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

Abstract

ZK-90055 hydrochloride is a selective β2 adrenergic receptor agonist that was under preclinical development. It was designed as a "soft drug" for topical administration, primarily via inhalation, for the treatment of respiratory diseases. The core concept behind ZK-90055's design is to exert its therapeutic effect locally in the lungs while minimizing systemic side effects through rapid metabolic inactivation upon entering systemic circulation. This is achieved through a hydrolyzable ester bond within its indole structure. Despite its innovative design, the development of this compound was discontinued before the commencement of clinical trials. This document provides a comprehensive overview of its known pharmacological properties based on available information.

Mechanism of Action

This compound is an agonist for the β2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The binding of ZK-90055 to the β2 adrenergic receptor is expected to initiate a cascade of intracellular events typical for this receptor class.

Signaling Pathway

Activation of the β2 adrenergic receptor by an agonist like ZK-90055 leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G-protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation, particularly in the bronchial passages.

Pharmacological Properties

Receptor Binding and Functional Activity

While specific quantitative data such as binding affinity (Ki) or functional potency (EC50) for this compound are not available in the public domain, its classification as a β2 adrenergic receptor agonist indicates that it would exhibit selective binding to this receptor subtype over other adrenergic receptors (e.g., β1, α1, α2).

Table 1: Representative Pharmacological Data (Illustrative Example)

| Parameter | Receptor Subtype | Value | Assay Type |

| Binding Affinity (Ki) | Human β2 Adrenergic Receptor | [Data Not Available] | Radioligand Binding Assay |

| Human β1 Adrenergic Receptor | [Data Not Available] | Radioligand Binding Assay | |

| Functional Potency (EC50) | Human β2 Adrenergic Receptor | [Data Not Available] | cAMP Accumulation Assay |

Disclaimer: The table above is for illustrative purposes only to demonstrate the expected data presentation. Actual quantitative data for this compound is not publicly available.

"Soft Drug" Characteristics

ZK-90055 was engineered as a "soft drug," a therapeutic agent that is active at the site of application but is rapidly metabolized to an inactive form upon entering systemic circulation.[1] This design philosophy is particularly advantageous for inhaled therapies, as it aims to maximize local efficacy in the lungs while minimizing systemic adverse effects commonly associated with β2 agonists, such as tachycardia, tremors, and metabolic disturbances. The presence of a hydrolyzable ester bond in the indole structure of ZK-90055 is the key chemical feature designed to facilitate this rapid systemic inactivation.[1]

Experimental Protocols (Representative Examples)

Detailed experimental protocols for the pharmacological characterization of this compound have not been published. The following are representative methodologies that would typically be employed to evaluate a compound of this class.

Radioligand Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Cell Lines: CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

-

Procedure:

-

Cell membranes are prepared from the respective cell lines.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Following incubation, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (Hypothetical Protocol)

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at the β2 adrenergic receptor.

-

Cell Line: CHO or HEK293 cells stably expressing the human β2 adrenergic receptor.

-

Procedure:

-

Cells are plated in multi-well plates and grown to confluency.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

-

Summary and Conclusion

This compound is a β2 adrenergic receptor agonist designed with the innovative "soft drug" approach to maximize local therapeutic effects in the lungs while minimizing systemic exposure and associated side effects. Its development, however, was halted at the preclinical stage, and as a result, detailed public data on its quantitative pharmacological profile and the specifics of its preclinical evaluation are unavailable. The conceptual basis of its design remains a noteworthy strategy in the development of inhaled therapeutics. Further research into similar compounds could build upon the principles underlying the development of ZK-90055.

References

ZK-90055 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a selective β2-adrenergic receptor agonist, initially developed for respiratory conditions. Its unique characteristic lies in its design as a "soft drug," intended for localized action with rapid systemic inactivation, thereby minimizing side effects.[1][2][3] While its clinical development was halted, the growing understanding of the β2-adrenergic system's role in the central nervous system (CNS) presents new opportunities for its application in neuroscience research. This guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in studying neuroinflammation, neuroprotection, and neuronal signaling. Due to the discontinuation of its development, publicly available quantitative data on binding affinity and potency are limited. However, this document outlines detailed experimental protocols and conceptual frameworks for investigating its potential in a neuroscience context.

Introduction to this compound

This compound is an indole derivative that acts as a potent agonist for the β2-adrenergic receptor.[1][2][3] A key feature of its molecular design is a hydrolyzable ester bond, which allows for rapid breakdown into inactive metabolites upon entering systemic circulation.[1][2][3] This "soft drug" approach was originally aimed at providing localized therapeutic effects in the lungs for conditions like asthma, with a reduced risk of systemic cardiovascular and other side effects commonly associated with β2-agonists.[1][2][3]

While its intended clinical application was not pursued, the compound remains a valuable tool for in vitro and preclinical research. The growing body of evidence implicating β2-adrenergic signaling in various neurological processes, including microglial activation, neuroinflammation, and cognitive function, suggests a potential new avenue of investigation for this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C16H23ClN2O4 | [4] |

| Molecular Weight | 342.82 g/mol | [4] |

| CAS Number | 84638-81-3 | [4] |

| Class | β2-Adrenergic Receptor Agonist | [1][2][3] |

| Mechanism | "Soft Drug" with hydrolyzable ester bond | [1][2][3] |

The β2-Adrenergic Receptor in the Central Nervous System

The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is widely expressed in the CNS, including on neurons, astrocytes, and microglia. Its activation by endogenous catecholamines like norepinephrine and epinephrine, or by synthetic agonists, triggers a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway.

Recent research has highlighted the multifaceted role of β2-adrenergic signaling in the brain:

-

Neuroprotection: Activation of β2-adrenergic receptors has been shown to have neuroprotective effects in various models of neuronal injury.[5]

-

Modulation of Neuroinflammation: β2-adrenergic agonists can modulate the activity of microglia, the resident immune cells of the brain. This can lead to a suppression of pro-inflammatory responses.[5][6]

-

Cognitive Function: The β2-adrenergic system is implicated in learning and memory processes.

The potential for this compound in neuroscience research stems from its ability to selectively activate these receptors. Its "soft drug" nature could be particularly advantageous in experimental models where localized CNS effects are desired without systemic confounds, for instance, via intracerebroventricular or targeted microinjections.

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols for Neuroscience Research

While specific in vivo neuroscience studies using this compound are not documented in publicly available literature, its properties as a β2-agonist lend it to several established experimental paradigms. The following protocols are detailed methodologies for investigating the effects of a β2-agonist like this compound on primary neuronal and microglial cultures.

In Vitro Investigation of Neuroprotective Effects on Primary Neurons

This protocol outlines a method to assess the potential neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.

3.1.1. Materials and Reagents

-

This compound

-

Primary cortical neuron culture

-

Neurobasal medium with B-27 supplement

-

Glutamate

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

Poly-D-lysine coated culture plates

3.1.2. Experimental Workflow

3.1.3. Detailed Methodology

-

Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B-27. Maintain cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days.

-

Treatment: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Pre-treat the neuronal cultures with the different concentrations of this compound for 1 hour. Include a vehicle control group.

-

Excitotoxic Insult: Following pre-treatment, add glutamate to the culture medium to a final concentration of 50-100 µM to induce excitotoxicity.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cytotoxicity Assay: Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a positive control (neurons treated with a lysis buffer) and a negative control (untreated neurons).

Assessment of Anti-inflammatory Effects on Microglia

This protocol describes a method to evaluate the ability of this compound to suppress the pro-inflammatory response of microglia activated by lipopolysaccharide (LPS).

3.2.1. Materials and Reagents

-

This compound

-

Primary microglial culture or BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-1β

-

Nitric oxide (NO) assay kit (Griess reagent)

3.2.2. Experimental Workflow

3.2.3. Detailed Methodology

-

Cell Culture: Culture primary microglia or the BV-2 cell line in DMEM with 10% FBS in 24-well plates until they reach 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound (1 nM to 10 µM) for 1 hour.

-

Activation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle.

-

Incubation: Incubate the plates for 24 hours.

-

Measurement of Inflammatory Markers:

-

Cytokines: Collect the culture supernatant and measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

-

Data Analysis: Quantify the levels of TNF-α, IL-1β, and nitric oxide for each treatment condition and compare the results from this compound-treated groups to the LPS-only group.

Summary and Future Directions

This compound, with its selective β2-adrenergic agonism and "soft drug" characteristics, represents a potentially valuable research tool for the neuroscience community. While the lack of extensive publicly available data necessitates initial characterization by individual laboratories, the established importance of the β2-adrenergic system in the CNS provides a strong rationale for its investigation.

Future research could explore its efficacy in animal models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, where neuroinflammation is a key pathological feature. Furthermore, its potential to modulate synaptic plasticity and cognitive function warrants investigation. The experimental frameworks provided in this guide offer a starting point for elucidating the neurobiological effects of this compound and for potentially uncovering novel therapeutic strategies for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β2 adrenergic receptor activation induces microglial NADPH oxidase activation and dopaminergic neurotoxicity through an ERK-dependent/Protein Kinase A-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive inotropic effects of the beta 2-adrenoceptor agonist terbutaline in the human heart: effects of long-term beta 1-adrenoceptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Potential Benefits of Therapeutic Use of β2-Adrenergic Receptor Agonists in Neuroprotection and Parkinsonμs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

ZK-90055 Hydrochloride: A Technical Guide to its Interaction with GPCR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3] The β2 adrenergic receptor (β2AR) is a quintessential member of the G-protein coupled receptor (GPCR) superfamily, which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, particularly in the airways.[4][5] Agonists of the β2AR, like ZK-90055, are of significant interest in the research and development of therapeutics for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[6] This technical guide provides an in-depth overview of the core signaling pathways activated by ZK-90055 and the standard experimental protocols used to characterize such compounds. Although the development of ZK-90055 was halted before the commencement of clinical trials, understanding its interaction with GPCR signaling pathways provides a valuable framework for the study of other β2AR agonists.[1]

β2 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist such as ZK-90055, the β2 adrenergic receptor undergoes a conformational change. This change facilitates the coupling to and activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation in the bronchi.[4][5]

Quantitative Data

| Parameter | Description | Typical Assay |

| Ki (nM) | Inhibitory constant; a measure of the binding affinity of the compound to the β2 adrenergic receptor. | Radioligand Binding Assay |

| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of the compound that displaces 50% of the radioligand. | Radioligand Binding Assay |

| EC50 (nM) | Half-maximal effective concentration; the concentration of the compound that produces 50% of the maximal response. | cAMP Accumulation Assay |

| Emax (%) | The maximum functional response elicited by the compound, relative to a full agonist. | cAMP Accumulation Assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GPCR agonists. Below are representative protocols for key experiments used to assess the interaction of compounds like ZK-90055 with the β2 adrenergic receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the β2 adrenergic receptor. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

a. Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human β2 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol (non-selective β-antagonists).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

b. Method:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2 adrenergic receptor signaling pathway.

a. Materials:

-

Whole Cells: Cells expressing the human β2 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Reference Agonist: Isoproterenol (a full β-agonist).

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Cell Culture Medium and Stimulation Buffer .

-

cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

b. Method:

-

Plate the cells in a 96-well or 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Prepare a series of dilutions of the test compound (this compound) and the reference agonist.

-

Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Compare the Emax of the test compound to that of the reference full agonist to determine if it is a full or partial agonist.

Experimental Workflow

The characterization of a novel β2 adrenergic receptor agonist typically follows a logical progression from initial binding studies to functional and more complex cellular assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US8034809B2 - Enantiomerically pure beta agonists, process for the manufacture thereof and use thereof as medicaments - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

ZK-90055 Hydrochloride: A Technical Whitepaper on a "Soft Drug" Approach to β2-Adrenergic Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a β2-adrenergic receptor agonist designed as a "soft drug," a therapeutic agent engineered to exert its pharmacological effect locally and then undergo predictable, rapid inactivation to a non-toxic metabolite upon entering systemic circulation.[1][2][3][4] This design strategy aims to minimize systemic side effects often associated with β2-agonist therapy, such as tachycardia and muscle tremors. ZK-90055, an indole derivative, incorporates a hydrolyzable ester moiety that is susceptible to cleavage by carboxylesterases, leading to a readily excretable, inactive carboxylic acid metabolite.[2][3][4][5] Although the development of ZK-90055 was discontinued before the commencement of clinical trials, its design exemplifies the principles of retrometabolic drug design and offers valuable insights into creating safer therapeutic agents.[2][3][4] This technical guide provides an in-depth overview of the core concepts behind this compound, including its mechanism of action, the "soft drug" principle, and representative experimental protocols and data relevant to its preclinical evaluation.

The "Soft Drug" Concept

The "soft drug" concept is a cornerstone of retrometabolic drug design, which focuses on developing therapeutic agents with an improved therapeutic index by integrating metabolic considerations from the outset of the design process.[6] Unlike prodrugs, which are inactive compounds converted to active drugs in the body, soft drugs are pharmacologically active molecules that are designed to have a predictable and controlled metabolic inactivation.[2][3] The primary goal is to achieve localized therapeutic action while minimizing systemic exposure and associated adverse effects.[1][2][3][4]

Key characteristics of a soft drug include:

-

Local Activity: The drug is administered at or near the site of action to elicit its desired therapeutic effect.

-

Predictable Metabolism: The drug contains a metabolically labile functional group, often an ester, which is readily cleaved by ubiquitous enzymes like carboxylesterases.[5]

-

Inactive Metabolites: The metabolic breakdown product is pharmacologically inactive and non-toxic, allowing for safe systemic clearance.

This compound was designed based on these principles, with its ester group serving as the "soft" spot for metabolic inactivation.

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as an agonist of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3][7][8][9][10] These receptors are predominantly located on the smooth muscle cells of the airways.[11]

Canonical Signaling Pathway

The primary signal transduction pathway for β2-adrenergic receptor activation is as follows:

-

Agonist Binding: ZK-90055 binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.[6][11][12][13]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][11][12][13]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12][13]

-

Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[14]

References

- 1. ZK-90055 (hydrochloride) synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ZK-90055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biotechhubafrica.co.za [biotechhubafrica.co.za]

- 10. admin.biosschina.com [admin.biosschina.com]

- 11. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Experimental Protocols for a β2 Adrenergic Receptor Agonist: ZK-90055 Hydrochloride

Disclaimer: Detailed experimental protocols and quantitative data for ZK-90055 hydrochloride are not publicly available as its development was discontinued before clinical trials. The following application notes and protocols are representative examples based on the established methodologies for characterizing β2 adrenergic receptor agonists.

Introduction

This compound is identified as a β2 adrenergic receptor agonist.[1][2][3][4] β2 adrenergic receptors are transmembrane glycoproteins that are activated by catecholamines like epinephrine and norepinephrine, playing a crucial role in the regulation of cardiovascular and pulmonary functions.[5][6] Agonists targeting these receptors are of significant therapeutic interest, primarily for treating asthma and other pulmonary disorders due to their ability to induce smooth muscle relaxation and bronchodilation.[7] The canonical signaling pathway for β2 adrenergic receptors involves their coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3][8]

These notes provide a generalized framework for the preclinical evaluation of a β2 adrenergic receptor agonist like this compound, from initial in vitro characterization to subsequent in vivo efficacy and safety assessment.

I. In Vitro Assays

In vitro assays are fundamental for determining the potency, selectivity, and mechanism of action of a test compound at the target receptor.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the β2 adrenergic receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2 adrenergic receptor.

-

Radioligand Binding: Use a known radiolabeled antagonist for the β2 adrenergic receptor (e.g., [3H]CGP-12177).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To measure the functional activity of this compound as an agonist, typically by quantifying the downstream second messenger, cAMP.

Protocol:

-

Cell Culture: Plate cells expressing the β2 adrenergic receptor in a suitable multi-well format.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. A known β2 agonist like isoproterenol should be used as a positive control.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[9]

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax).

Selectivity Profiling

Objective: To assess the selectivity of this compound by testing its activity against other related receptors.

Protocol:

-

Perform binding or functional assays as described above for a panel of other receptors, such as β1 adrenergic receptors, α-adrenergic receptors, and other relevant GPCRs.

-

Compare the potency (Ki or EC50) of this compound at the β2 adrenergic receptor to its potency at other receptors to determine its selectivity profile.

II. In Vivo Studies

In vivo studies are essential to evaluate the physiological effects, efficacy, and safety of the compound in a living organism.

Bronchodilation Efficacy in Animal Models

Objective: To assess the ability of this compound to protect against or reverse bronchoconstriction in a relevant animal model (e.g., guinea pig or mouse model of asthma).

Protocol:

-

Animal Model: Induce bronchoconstriction in the animals using an agent like methacholine or histamine.

-

Compound Administration: Administer this compound via a relevant route (e.g., inhalation or intravenous injection) prior to or after the bronchoconstrictor challenge.

-

Measurement of Airway Resistance: Measure changes in airway resistance and lung function using techniques such as whole-body plethysmography.

-

Data Analysis: Compare the degree of bronchodilation in treated animals to control groups to determine the efficacy of the compound.

Cardiovascular Safety Assessment

Objective: To evaluate the potential cardiovascular side effects of this compound, such as changes in heart rate and blood pressure.

Protocol:

-

Animal Model: Use a suitable animal model, such as a telemetered rat or dog, which allows for continuous monitoring of cardiovascular parameters.

-

Compound Administration: Administer this compound at various doses.

-

Cardiovascular Monitoring: Continuously record heart rate, blood pressure, and electrocardiogram (ECG) data.

-

Data Analysis: Analyze the data for any significant changes in cardiovascular parameters compared to baseline and vehicle-treated controls. Tachycardia is a potential side effect of β2 agonists.[7]

Quantitative Data Summary

As no specific data for this compound is available, the following table illustrates how data for a hypothetical β2 adrenergic receptor agonist would be presented.

| Assay | Parameter | Value |

| In Vitro Receptor Binding | Ki (β2 Adrenergic Receptor) | 1.5 nM |

| Ki (β1 Adrenergic Receptor) | 150 nM | |

| In Vitro Functional Assay | EC50 (cAMP accumulation) | 5.2 nM |

| Emax | 98% (relative to Isoproterenol) | |

| In Vivo Bronchodilation | ED50 (inhibition of methacholine-induced bronchoconstriction) | 10 µg/kg (inhaled) |

| In Vivo Cardiovascular Safety | Heart Rate Increase at ED50 | < 10% |

Visualizations

Signaling Pathway

Caption: Generalized β2 Adrenergic Receptor Signaling Pathway

Experimental Workflow

Caption: General Experimental Workflow for a β2 Agonist

References

- 1. ahajournals.org [ahajournals.org]

- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

Application Notes and Protocols for ZK-90055 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is a potent and selective β2 adrenergic receptor agonist.[1][2][3] As a critical tool in studying the physiological and pathological roles of the β2 adrenergic system, proper handling and dissolution of this compound are paramount for reproducible and accurate experimental outcomes in cell culture applications. These application notes provide a detailed protocol for the solubilization of this compound, preparation of sterile stock solutions, and subsequent dilution to working concentrations for use in cell-based assays.

Physicochemical Properties and Mechanism of Action

This compound acts as an agonist at the β2 adrenergic receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it stimulates the Gs alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][6]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₃ClN₂O₄ | Internal Data |

| Molecular Weight | 342.82 g/mol | Internal Data |

| CAS Number | 84638-81-3 | |

| Solubility in DMSO | 55 mg/mL (160.43 mM) | Internal Data |

| Recommended Storage | -20°C | Internal Data |

Experimental Protocols

Materials

-

This compound powder

-

Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, 0.22 µm syringe filters

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line in use

-

Biological safety cabinet

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform all steps in a sterile environment (i.e., a biological safety cabinet) to maintain the sterility of the solution for cell culture use.

-

Equilibrate Reagents: Allow the this compound powder and sterile DMSO to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of the compound (Molecular Weight = 342.82 g/mol ).

-

Dissolution: Aseptically transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of sterile, cell culture grade DMSO. For 3.43 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

-

Sterile Filtration: To ensure the stock solution is sterile, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Properly label the aliquots with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-